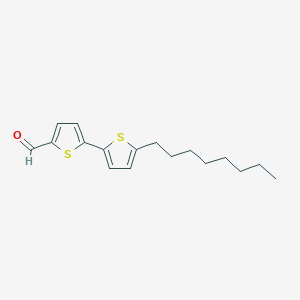
5'-Octyl-2,2'-bithiophene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Octyl-2,2’-bithiophene-5-carbaldehyde: is an organic compound with the molecular formula C17H22OS2 and a molecular weight of 306.49 g/mol It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-Bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed cross-coupling reaction.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with 2,2’-bithiophene in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the octyl-substituted bithiophene to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production methods for 5’-Octyl-2,2’-bithiophene-5-carbaldehyde would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5’-Octyl-2,2’-bithiophene-5-carboxylic acid.
Reduction: 5’-Octyl-2,2’-bithiophene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine:
Industry: In the industrial sector, 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .
Mecanismo De Acción
The mechanism of action of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, making it useful in the development of organic electronic devices .
Comparación Con Compuestos Similares
2,2’-Bithiophene-5-carboxaldehyde: Similar structure but lacks the octyl group, resulting in different solubility and electronic properties.
5-Bromo-2,2’-bithiophene:
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different functionalization possibilities.
Uniqueness: The presence of the octyl group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde enhances its solubility in organic solvents and modifies its electronic properties, making it particularly useful in the development of organic electronic materials. This sets it apart from other bithiophene derivatives that may not have the same solubility or electronic characteristics .
Propiedades
Fórmula molecular |
C17H22OS2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3 |
Clave InChI |
PNFOSURBBXIPQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


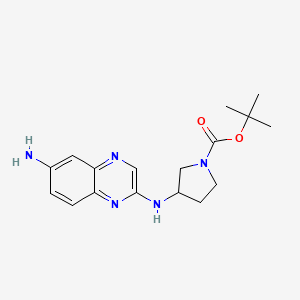
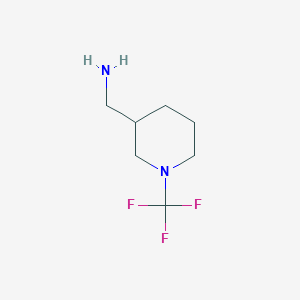
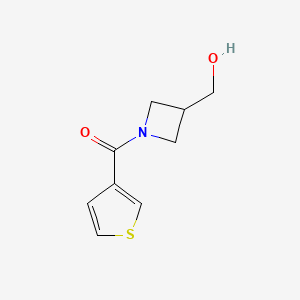
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

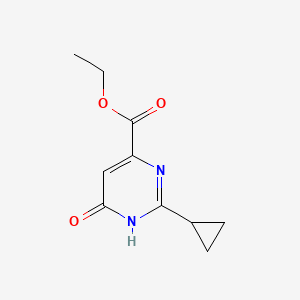

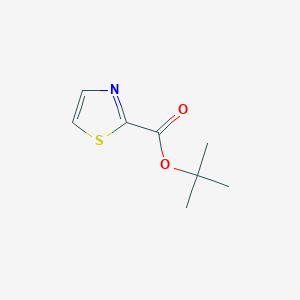

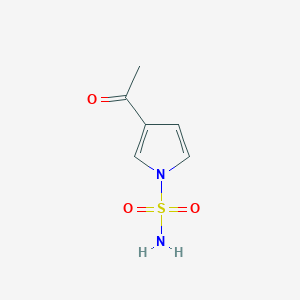
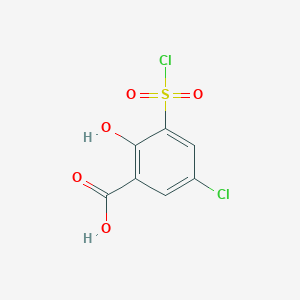

![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)

